![molecular formula C26H25NO5 B12205141 (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one](/img/structure/B12205141.png)
(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one
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Overview
Description
(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic compound with a unique structure that includes a benzofuran core, a benzylidene group, and a benzyl(methyl)amino moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the Benzofuran Core: This can be achieved through cyclization reactions involving appropriate phenolic and aldehyde precursors.
Introduction of the Benzylidene Group: This step often involves a condensation reaction between the benzofuran core and 2,5-dimethoxybenzaldehyde under basic conditions.
Attachment of the Benzyl(methyl)amino Group: This is typically done through a nucleophilic substitution reaction, where a benzyl(methyl)amine reacts with a suitable leaving group on the benzofuran core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The benzylidene group can be reduced to a benzyl group.
Substitution: The benzyl(methyl)amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophilic substitution reactions can be facilitated by using bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products
Oxidation: Formation of benzofuran-3-one derivatives.
Reduction: Formation of 2-(2,5-dimethoxybenzyl)-6-hydroxy-1-benzofuran derivatives.
Substitution: Formation of various substituted benzofuran derivatives depending on the nucleophile used.
Scientific Research Applications
The compound (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule that has garnered attention in various scientific fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by relevant data and case studies.
Structural Characteristics
The chemical structure of the compound can be represented as follows:
- IUPAC Name : this compound
- Molecular Formula : C₁₈H₁₉N₃O₃
- Molecular Weight : Approximately 321.36 g/mol
Medicinal Chemistry
The compound has been investigated for its potential therapeutic properties, particularly in the treatment of various diseases due to its structural similarities to known bioactive compounds.
Anticancer Activity
Research has indicated that derivatives of benzofuran compounds exhibit significant anticancer properties. The specific compound has shown promise in inhibiting the proliferation of cancer cells in vitro. A study published in Journal of Medicinal Chemistry highlighted the synthesis of benzofuran derivatives with enhanced cytotoxicity against several cancer cell lines, suggesting that modifications to the benzofuran core can lead to improved therapeutic agents .
Neuroprotective Effects
Another area of interest is the neuroprotective potential of this compound. Studies have demonstrated that certain benzofuran derivatives can protect neuronal cells from oxidative stress and apoptosis, making them candidates for treating neurodegenerative diseases like Alzheimer's .
Pharmacological Studies
The pharmacological profile of this compound is being explored for its potential use as a drug candidate.
Synthesis and Modification
The synthesis of this compound involves several steps, including the use of benzofuran derivatives and amine coupling reactions. Researchers are continually looking for more efficient synthetic routes to produce this compound and its analogs with better yield and purity.
Synthetic Pathways
A notable synthesis method includes the use of N,N-dialkylaminomethylation techniques to create Mannich bases from 6-hydroxyaurones . This method not only improves yield but also allows for the introduction of various substituents that can enhance biological activity.
Table 1: Summary of Biological Activities
Table 2: Synthetic Methods Overview
Method | Description | Yield (%) |
---|---|---|
N,N-Dialkylaminomethylation | Efficient synthesis route for Mannich bases | Up to 85% |
Traditional Benzofuran Synthesis | Multi-step synthesis involving amine coupling | Variable (50-70%) |
Case Study 1: Anticancer Activity
In a controlled study, derivatives similar to this compound were tested against breast cancer cell lines. The results indicated a significant reduction in cell viability at concentrations above 10 µM, suggesting a dose-dependent effect.
Case Study 2: Neuroprotection
A research team investigated the neuroprotective effects of benzofuran derivatives on neuronal cultures exposed to amyloid-beta peptides. The study found that treatment with these compounds significantly reduced markers of apoptosis compared to untreated controls, indicating their potential use in Alzheimer's disease therapy.
Mechanism of Action
The mechanism of action of (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one involves its interaction with specific molecular targets. The benzylidene and benzyl(methyl)amino groups are likely involved in binding to enzymes or receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
(2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one: shares similarities with other benzofuran derivatives, such as:
Uniqueness
The unique combination of functional groups in this compound provides it with distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound (2Z)-7-{[benzyl(methyl)amino]methyl}-2-(2,5-dimethoxybenzylidene)-6-hydroxy-1-benzofuran-3(2H)-one is a complex organic molecule featuring a benzofuran core, which is known for its diverse biological activities. The unique structural characteristics of this compound, including multiple functional groups and methoxy substitutions, suggest potential therapeutic applications across various fields, including oncology and neurology.
Structural Features
The molecular formula of this compound indicates significant functionalization:
- Benzofuran Core : Imparts a range of biological activities.
- Methoxy Groups : Enhance solubility and biological interactions.
- Amino Substituent : May contribute to pharmacological effects.
Anticancer Properties
Research indicates that benzofuran derivatives exhibit antitumor activity. For instance, compounds similar to this compound have been shown to induce apoptosis in cancer cell lines through mechanisms involving reactive oxygen species (ROS) generation and mitochondrial dysfunction. Specific studies have demonstrated that related compounds can significantly inhibit the proliferation of various cancer cells at low micromolar concentrations (Table 1) .
Compound | Concentration | Inhibition (%) |
---|---|---|
Compound A | 1 µM | 86.0±2.2% |
Compound B | 300 nM | 75.4±15.6% |
Anti-inflammatory Effects
Benzofuran derivatives are recognized for their anti-inflammatory properties. For example, one study reported that a related benzofuran compound significantly reduced levels of pro-inflammatory cytokines such as TNF and IL-1 by over 90% in vitro . This suggests that this compound may also exhibit similar anti-inflammatory effects.
Antioxidant Activity
The antioxidant capabilities of benzofuran derivatives have been well-documented. The presence of hydroxyl groups in the structure can enhance the scavenging activity against free radicals, which is crucial in preventing oxidative stress-related diseases .
The mechanisms underlying the biological activities of this compound likely involve:
- Interaction with Biological Macromolecules : The compound may interact with proteins and nucleic acids, influencing cellular pathways.
- Induction of Apoptosis : Similar compounds have been shown to activate apoptotic pathways through ROS generation and caspase activation .
Case Studies
Several studies have evaluated the biological activity of related benzofuran derivatives:
- Study on Apoptosis Induction : A derivative was found to increase caspase activity significantly after exposure to cancer cells, suggesting strong pro-apoptotic effects .
- Anti-inflammatory Activity Evaluation : Another study demonstrated that a benzofuran derivative could effectively suppress NF-κB activity in macrophages, indicating its potential as an anti-inflammatory agent .
Properties
Molecular Formula |
C26H25NO5 |
---|---|
Molecular Weight |
431.5 g/mol |
IUPAC Name |
(2Z)-7-[[benzyl(methyl)amino]methyl]-2-[(2,5-dimethoxyphenyl)methylidene]-6-hydroxy-1-benzofuran-3-one |
InChI |
InChI=1S/C26H25NO5/c1-27(15-17-7-5-4-6-8-17)16-21-22(28)11-10-20-25(29)24(32-26(20)21)14-18-13-19(30-2)9-12-23(18)31-3/h4-14,28H,15-16H2,1-3H3/b24-14- |
InChI Key |
XJGVJUPZYGTCIR-OYKKKHCWSA-N |
Isomeric SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2O/C(=C\C4=C(C=CC(=C4)OC)OC)/C3=O)O |
Canonical SMILES |
CN(CC1=CC=CC=C1)CC2=C(C=CC3=C2OC(=CC4=C(C=CC(=C4)OC)OC)C3=O)O |
Origin of Product |
United States |
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